molecular formula C8H12N2O3 B13816841 1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol

1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol

Cat. No.: B13816841
M. Wt: 184.19 g/mol
InChI Key: UHLOTLAGSJOGNS-UHFFFAOYSA-N
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Description

1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol is a chemical compound with the molecular formula C8H12N2O2. It is also known as 2,5-Pyrazinediethanol. This compound is characterized by the presence of a pyrazine ring substituted with hydroxyethyl and ethanediol groups. It is a solid substance with a molecular weight of 168.1931 g/mol .

Preparation Methods

The synthesis of 1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol can be achieved through various synthetic routes. One common method involves the reaction of pyrazine derivatives with ethylene oxide under controlled conditions. The reaction typically requires a catalyst such as sodium ethoxide and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial production methods may involve the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the process .

Chemical Reactions Analysis

1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Mechanism of Action

The mechanism of action of 1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties, such as luminescence and catalytic activity .

In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation .

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

1-[5-(2-hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol

InChI

InChI=1S/C8H12N2O3/c11-2-1-6-3-10-7(4-9-6)8(13)5-12/h3-4,8,11-13H,1-2,5H2

InChI Key

UHLOTLAGSJOGNS-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=N1)C(CO)O)CCO

Origin of Product

United States

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